2-Bromo-2,2-difluoroacetamide
Overview
Description
2-Bromo-2,2-difluoroacetamide is an organic compound with the chemical formula C2H2BrF2NO. It is a colorless or light yellow crystalline or powdery solid, soluble in many organic solvents such as alcohols, ethers, and ketones . This compound is commonly used as a reagent in organic synthesis and can be utilized in the preparation of fluorine-containing organic compounds, including intermediates for drugs and pesticides .
Mechanism of Action
Target of Action
It is used in the preparation of aromatic amides , which are ubiquitous in a vast range of biologically active compounds, marketed drugs, and a broad spectrum of agrochemicals .
Mode of Action
2-Bromo-2,2-difluoroacetamide is utilized in a copper-catalyzed direct arylation . This process involves the oxidative addition of a this compound unit on an appropriately tuned metal nuclei, forming an organometallic intermediate . This is followed by a rearrangement possibly via a CF2-carbene complex .
Biochemical Pathways
The compound plays a crucial role in the synthesis of aromatic amides , which are involved in numerous biochemical pathways due to their prevalence in biologically active compounds and drugs .
Result of Action
The result of the action of this compound is the successful preparation of diverse aromatic amides in good-to-excellent yields . The reactions are insensitive to the electronic nature of the aryl groups, as both electron-rich and electron-deficient aryls can be successfully introduced .
Action Environment
It’s worth noting that the reactions involving this compound have been successfully scaled up to gram quantities , suggesting a level of stability under various conditions.
Preparation Methods
2-Bromo-2,2-difluoroacetamide can be synthesized through various methods. One common synthetic route involves the reaction of bromoacetamide with hydrogen fluoride . The specific preparation method includes suspending bromoacetamide in hydrogen difluoride and adding gas. After a period of reaction, bromodifluoroacetamide is obtained . Another method involves the copper-catalyzed cyclization of cyclopropenes/diazo compounds and bromodifluoroacetamides, efficiently synthesizing a series of α,α-difluoro-β-lactams under mild reaction conditions .
Chemical Reactions Analysis
2-Bromo-2,2-difluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions, such as the copper-catalyzed arylation with aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts to form aromatic amides.
Cyclization Reactions: It can undergo cyclization reactions, such as the copper-catalyzed [3 + 1] cyclization with cyclopropenes/diazo compounds to form α,α-difluoro-β-lactams.
Radical Addition Reactions: It can participate in atom transfer radical addition (ATRA) reactions with arylalkynes and terminal alkenes using a cobalt catalyst system, resulting in functionalized difluoroacetamides.
Scientific Research Applications
2-Bromo-2,2-difluoroacetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Bromo-2,2-difluoroacetamide can be compared with other similar compounds, such as ethyl bromodifluoroacetate. Both compounds contain the bromodifluoroacetyl group, but they differ in their functional groups and reactivity. Ethyl bromodifluoroacetate is an ester and is used to introduce the CF2 group in chemical synthesis . It can undergo reactions such as the Michael-type reaction with α,β-unsaturated carbonyl compounds . This compound, on the other hand, is an amide and is commonly used in cyclization and radical addition reactions .
Similar Compounds
Ethyl Bromodifluoroacetate: An ester used to introduce the CF2 group in chemical synthesis.
Bromoacetamide: A precursor used in the synthesis of bromodifluoroacetamide.
Properties
IUPAC Name |
2-bromo-2,2-difluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWAMAZWCUQBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381996 | |
Record name | 2-Bromo-2,2-difluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-67-7 | |
Record name | 2-Bromo-2,2-difluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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